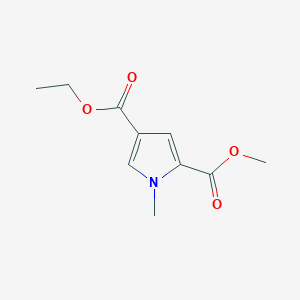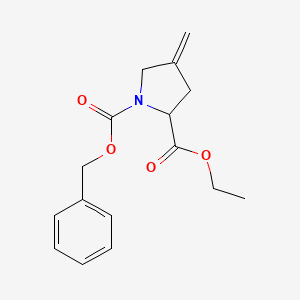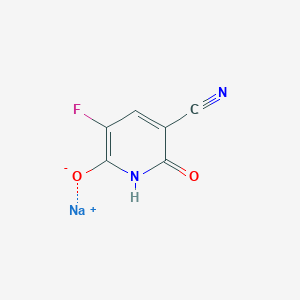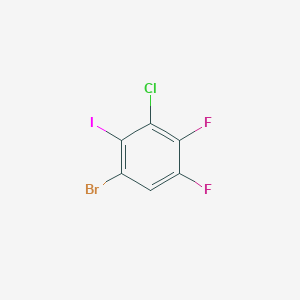
6-Bromo-2-chloro-3,4-difluoroiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-3,4-difluoroiodobenzene is an organic compound with the molecular formula C6HBrClF2I and a molecular weight of 353.33 g/mol . This compound is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring. It is typically used in various chemical reactions and research applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3,4-difluoroiodobenzene can be achieved through various methods, including halogenation reactions. One common approach involves the halogenation of a suitable benzene derivative using reagents such as bromine, chlorine, and iodine under controlled conditions. For example, the Suzuki–Miyaura coupling reaction is often employed for the preparation of such compounds
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-chloro-3,4-difluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: Reactions such as the Suzuki–Miyaura coupling can be used to form carbon-carbon bonds, allowing for the synthesis of more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of halogenated benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
6-Bromo-2-chloro-3,4-difluoroiodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloro-3,4-difluoroiodobenzene involves its reactivity with various molecular targets. The halogen atoms on the benzene ring can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The specific pathways and molecular targets depend on the nature of the reactions and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Bromo-2-chloro-3,4-difluoroiodobenzene include:
- 6-Bromo-3-chloro-2-fluoroiodobenzene
- 4-Bromo-2,6-difluorobenzoic acid
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement and combination of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific chemical reactions and applications.
Propiedades
Fórmula molecular |
C6HBrClF2I |
|---|---|
Peso molecular |
353.33 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-4,5-difluoro-2-iodobenzene |
InChI |
InChI=1S/C6HBrClF2I/c7-2-1-3(9)5(10)4(8)6(2)11/h1H |
Clave InChI |
XAEHFYXORJEKAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)I)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



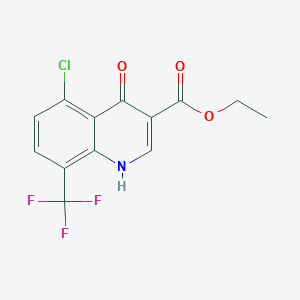

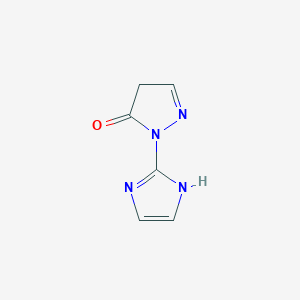
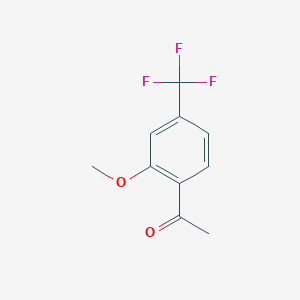

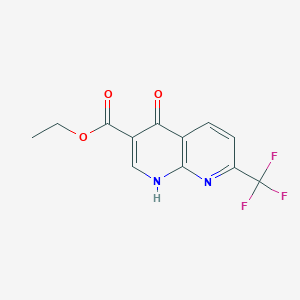
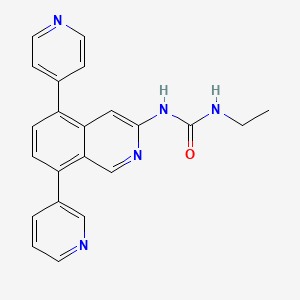
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate](/img/structure/B12856671.png)
